molecular formula C8H8F2O B1645183 1-(2,5-Difluorophenyl)ethanol CAS No. 3874-31-5

1-(2,5-Difluorophenyl)ethanol

Cat. No.: B1645183
CAS No.: 3874-31-5
M. Wt: 158.14 g/mol
InChI Key: RCPAVJXGLFKACE-UHFFFAOYSA-N
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Description

“1-(2,5-Difluorophenyl)ethanol” is an aromatic alcohol molecule. It is a colorless to pale-yellow liquid . The IUPAC name for this compound is “2-(2,5-difluorophenyl)ethanol” and it has a molecular weight of 158.15 .


Synthesis Analysis

The synthesis of “this compound” can be achieved by the reaction of sodium borohydride with an ethanol solution of 1-(4-fluoro-2-methylphenyl)ethanone. The mixture is stirred at room temperature for 30 minutes. After the completion of the reaction, the reaction mixture liquid is concentrated under reduced pressure. Water is added, and the resultant mixture is extracted with ethyl acetate. The organic phase is washed with saturated brine, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is subjected to silica gel column chromatography (eluting solvent: hexane:ethyl acetate = 90:10 to 69:31 (V/V)), and the fraction containing the target compound is concentrated under reduced pressure to give the title compound .


Molecular Structure Analysis

The molecular formula of “this compound” is C8H8F2O . The InChI code for this compound is 1S/C8H8F2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5,11H,3-4H2 .


Physical and Chemical Properties Analysis

“this compound” is a colorless to pale-yellow liquid . It has a molecular weight of 158.15 . The storage temperature is room temperature .

Scientific Research Applications

Chiral Intermediate in Pharmaceutical Synthesis

"1-(2,5-Difluorophenyl)ethanol" and its related compounds have been extensively studied for their role as chiral intermediates in pharmaceutical synthesis. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate for the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase (KRED) based enzymatic process has been developed for its preparation, offering high conversion rates and enantiomeric excess, highlighting its industrial applicability and environmental sustainability (Guo et al., 2017). Similarly, (S)-1-(2-chlorophenyl)ethanol, a key intermediate of L-cloprenaline used for asthma relief, has been synthesized through the submerged culture of Alternaria alternata, showing high conversion and yield (E. B. Kurbanoğlu et al., 2009).

Biocatalytic Synthesis

Significant research has been conducted on the biocatalytic synthesis of similar compounds. For example, single mutations in ketoreductase ChKRED20 enhanced the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, a drug intermediate, by improving its activity and stability (F. Zhao et al., 2017). Another study developed a bioprocess using recombinant Escherichia coli cells for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to its alcohol form, achieving high yield and enantioselectivity (Ying Chen et al., 2019).

Crystallography and Chemical Structure Analysis

Crystallography has played a role in understanding the structures of related compounds. For instance, the X-ray structure of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol was determined, providing insights into its crystallization and molecular interactions (M. Percino et al., 2008).

Coordination Chemistry and Catalysis

Research into the coordination chemistry of compounds like cyclic trimeric perfluoro-o-phenylenemercury with ethanol has been conducted. These studies delve into the complex formation and structural analysis, contributing to the understanding of mercury-containing anticrowns and their interactions with ethanol (I. A. Tikhonova et al., 2009).

Photochromism in Mixed Crystals

The photochromic properties of mixed crystals containing derivatives of diarylethenes, including 1-(2,4-difluorophenyl)-ethanol related compounds, have been investigated. This research is significant for applications in materials science where light-induced color changes are desired (Shizuka Takami et al., 2007).

Oxidation Kinetics in Lignin Model Compounds

Studies have also explored the oxidation kinetics of lignin model compounds, such as 1-(3,4-Dimethoxyphenyl)ethanol, with chlorine dioxide. These findings have implications for the bleaching process in pulp and paper industries and understanding environmental pollution in elemental chlorine-free bleaching (Shuangxi Nie et al., 2014).

Impact on Neuronal Membranes

The effect of ethanol on the physical properties of neuronal membranes has been a topic of research. Investigations into how ethanol affects the fluidity and protein distribution in neuronal membranes can contribute to understanding the anesthetic actions of ethanol (M. Bae et al., 2005).

Bioreduction of Acetophenone Derivatives

The asymmetric bioreduction of various acetophenone derivatives to their corresponding alcohols, including compounds similar to this compound, has been extensively researched. These studies have implications for the synthesis of chiral intermediates used in pharmaceuticals (Pu Wang et al., 2011).

Extraction and Separation Techniques

Research has been conducted on the extraction of alcohols from water using ionic liquids, which can be applied to compounds like this compound. This work is crucial for developing more efficient and environmentally friendly separation techniques in the pharmaceutical and biochemical industries (A. Chapeaux et al., 2008).

Safety and Hazards

The safety information for “1-(2,5-Difluorophenyl)ethanol” indicates that it has a GHS07 pictogram. The hazard statements include H302, H315, H319. The precautionary statements include P261, P305, P338, P351 . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .

Properties

IUPAC Name

1-(2,5-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPAVJXGLFKACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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